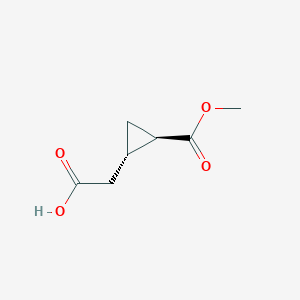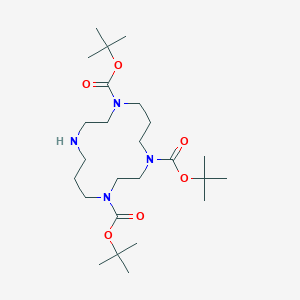
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves processes like ethoxycarbonylation, methoximation, and tert-butyldimethylsilylation for the analysis of amino acids and carboxylic acids by gas chromatography (Paik & Kim, 2004). Another method includes the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step (Hsiao*, 1998).
Molecular Structure Analysis
Structural investigation of related compounds has been conducted using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal the importance of intramolecular and intermolecular interactions in stabilizing the molecular structure (Venkatesan et al., 2016).
Chemical Reactions and Properties
Various chemical reactions, including functional group transformations and synthesis of Schiff base compounds, have been explored for similar compounds. These reactions highlight the compound's versatility in organic synthesis (Çolak et al., 2021).
Physical Properties Analysis
Physical properties such as crystallization behavior and stability under different conditions are crucial for understanding the practical applications of the compound. For instance, 3-(N-tert-butyl-N-aminoxyl)benzoic acid demonstrates specific crystallization patterns and magnetic properties, providing insights into its physical characteristics (Baskett & Lahti, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and under different conditions, are essential for comprehending the compound's utility in chemical synthesis. Studies on derivatives and related compounds provide valuable information on their chemical behavior (Yamamoto et al., 1982).
Applications De Recherche Scientifique
Synthesis of Epoxy Amino Acids and Derivatives : Krishnamurthy et al. (2014) focused on producing derivatives of 2-amino-4-pentenoic acid (allylglycine), including compounds with a tert-butoxycarbonyl (Boc) protection. These compounds were used to generate four diastereomers of hydroxyproline derivatives, useful in various chemical syntheses (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Development of Specific Amino Acid Derivatives : Wang Yu-huan (2009) synthesized specific amino acid derivatives involving tert-butoxycarbonyl protection. This research highlights the role of these compounds in the synthesis of more complex chemical structures (Wang Yu-huan, 2009).
Study of Oxoindole-Linked α-Alkoxy-β-Amino Acid Derivatives : Ravikumar et al. (2015) investigated the structures of oxoindolyl α-hydroxy-β-amino acid derivatives, including those with tert-butoxycarbonyl amino groups. These structures are significant in understanding molecular conformations and interactions (Ravikumar, Sridhar, Nanubolu, Rajasekaran, & Reddy, 2015).
Synthesis of Benzyl Amino Acid Esters : Koseki et al. (2011) described the synthesis of benzyl amino acid esters with tert-butoxycarbonyl protection. Such compounds are essential in organic synthesis, particularly in the formation of esters and other functional groups (Koseki, Yamada, & Usuki, 2011).
Magnetic Properties of Related Compounds : Baskett and Lahti (2005) explored the crystallography and magnetism of a related compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid. This study is crucial for understanding the physical properties of these compounds (Baskett & Lahti, 2005).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQSXDNBXSYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373184 | |
| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid | |
CAS RN |
168892-66-8 | |
| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)







![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)


